

# Cross-reactivity profiling of PROTAC FAK degrader 1 against related kinases

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## Compound of Interest

Compound Name: PROTAC FAK degrader 1

Cat. No.: B2417354

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## Unveiling the Selectivity of PROTAC FAK Degradar 1: A Comparative Analysis

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a detailed comparison of **PROTAC FAK degrader 1** against related kinases, supported by experimental data and protocols to objectively assess its performance and selectivity.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Its dysregulation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3][4] **PROTAC FAK degrader 1**, also known as PROTAC-3, is a highly selective and potent degrader of FAK, with a DC50 of 3.0 nM and an IC50 of 6.5 nM.[5] Unlike traditional kinase inhibitors that only block the kinase activity, **PROTAC FAK degrader 1** facilitates the degradation of the entire FAK protein, thereby addressing both its kinase-dependent and kinase-independent scaffolding functions.[6][7] This dual-action mechanism offers a potential advantage in overcoming the limitations of conventional FAK inhibitors.

## Superior Selectivity Profile of PROTAC FAK Degradar 1

**PROTAC FAK degrader 1** is engineered from the FAK inhibitor defactinib (VS-6063) and linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] While comprehensive

quantitative kinome-wide screening data for **PROTAC FAK degrader 1** is not publicly available, it has been consistently described as a "selective and potent" degrader with an improved selectivity profile compared to its parent inhibitor, defactinib. This enhanced selectivity is a key feature, minimizing off-target effects and potential toxicity.

To provide a comparative baseline, the cross-reactivity profile of the parent FAK inhibitor, defactinib, against a panel of related kinases is presented below. It is important to note that the PROTAC design often leads to increased selectivity for the target protein.

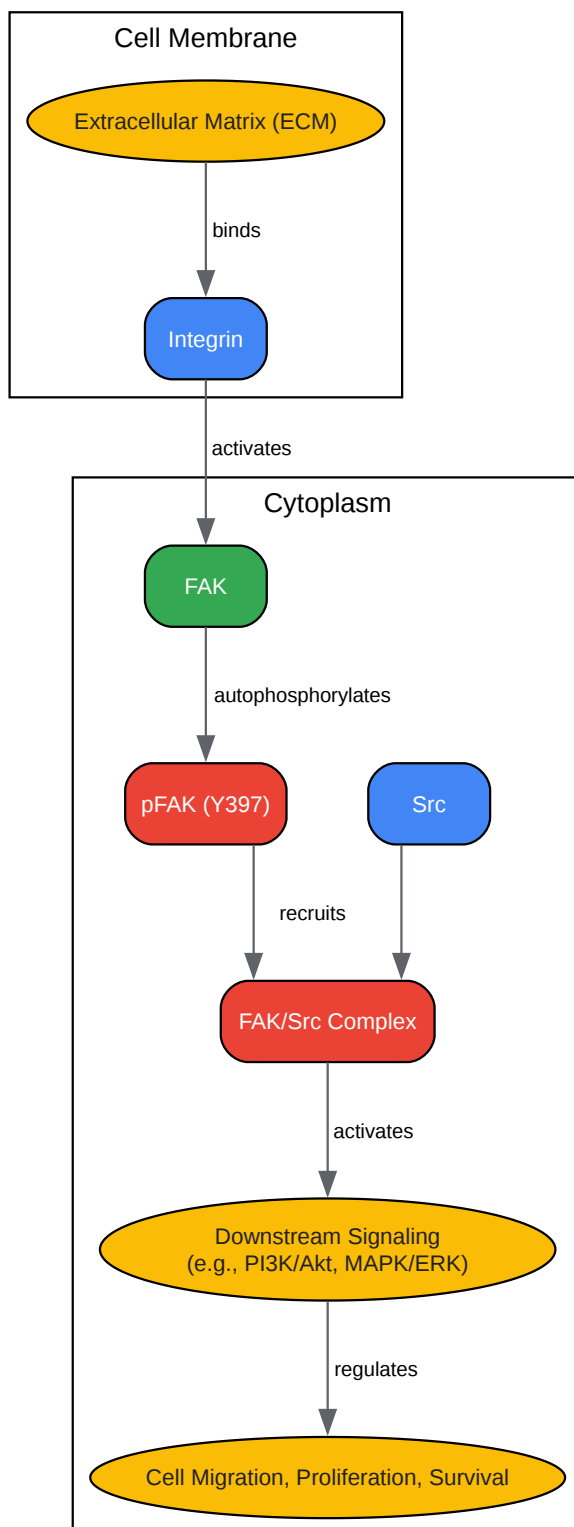
Kinase Target	IC50 (nM)	Reference
FAK	0.6	[8]
Pyk2	-	[9]
ALK	-	-
Aurora A	-	-
CDK1	-	-
CDK2	-	-
EGFR	-	-
HER2	-	-
IGF1R	>500	[8]
INSR	-	-
MET	-	-
SRC	-	-
VEGFR2	-	-

Note: A comprehensive, publicly available dataset for defactinib against a broad kinase panel is limited. The table will be updated as more quantitative data becomes available. The selectivity of **PROTAC FAK degrader 1** is reported to be superior to that of defactinib.

## FAK Signaling Pathway and PROTAC Mechanism of Action

Integrin engagement with the extracellular matrix (ECM) triggers the autophosphorylation of FAK at tyrosine 397 (Y397). This creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream targets, activating key signaling cascades that regulate cell migration, proliferation, and survival.

## FAK Signaling Pathway

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## FAK Signaling Pathway

**PROTAC FAK degrader 1** hijacks the cell's natural protein disposal system. It forms a ternary complex with FAK and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.

## Experimental Protocols for Kinase Cross-Reactivity Profiling

To ensure the reliability and reproducibility of cross-reactivity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments used to assess the selectivity of kinase-targeted compounds.

### KINOMEScan™ Assay (Competition Binding Assay)

The KINOMEScan™ platform provides a quantitative measure of compound binding to a large panel of purified, recombinant kinases.

**Principle:** This assay is based on a competitive binding format where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

**Protocol:**

- **Compound Preparation:** Test compounds are serially diluted in DMSO to the desired concentrations.
- **Assay Reaction:** DNA-tagged kinases are incubated with the test compound and an immobilized ligand in a binding buffer.
- **Washing:** The reaction mixture is washed to remove unbound components.
- **Quantification:** The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag.
- **Data Analysis:** Results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A lower %Ctrl value indicates stronger binding of the test

compound to the kinase. Dissociation constants ( $K_d$ ) can also be determined from dose-response curves.

## Cellular Thermal Shift Assay (CETSA®)

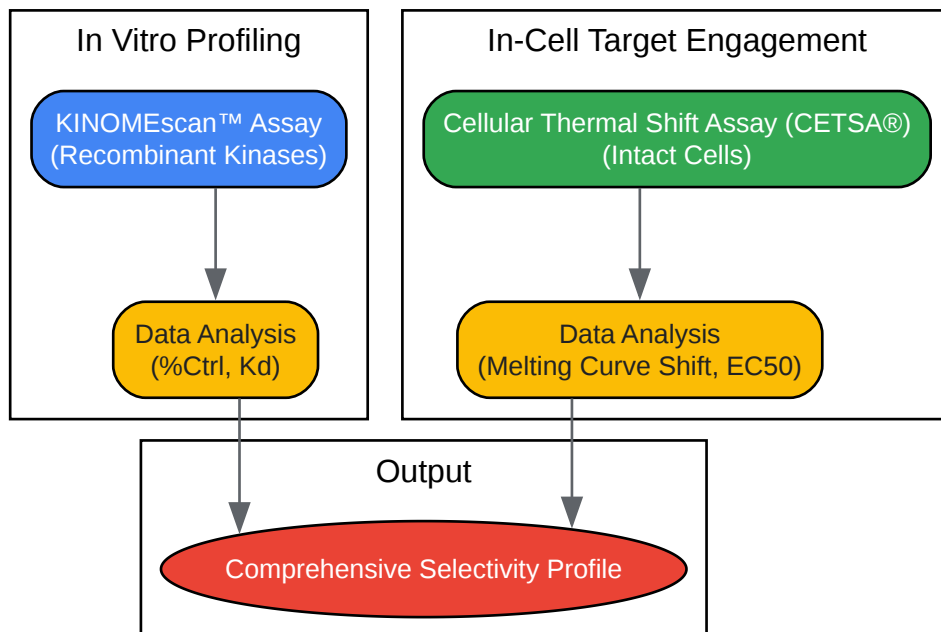
CETSA® is a powerful method to verify target engagement of a compound within a cellular environment.

**Principle:** This assay relies on the principle that the thermal stability of a protein changes upon ligand binding. When a compound binds to its target protein in intact cells, the protein's melting curve will shift to a higher temperature.

**Protocol:**

- **Cell Treatment:** Intact cells are incubated with the test compound or vehicle control (DMSO).
- **Heat Challenge:** The treated cells are heated to a range of temperatures.
- **Cell Lysis and Fractionation:** Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
- **Protein Detection:** The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.
- **Data Analysis:** The melting curves for the compound-treated and vehicle-treated samples are compared. A shift in the melting curve indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50.

## Experimental Workflow for Cross-Reactivity Profiling

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## Cross-Reactivity Profiling Workflow

## Conclusion

**PROTAC FAK degrader 1** represents a promising therapeutic strategy by effectively inducing the degradation of Focal Adhesion Kinase. Its enhanced selectivity profile compared to its parent inhibitor, defactinib, underscores the potential of the PROTAC approach to generate highly specific cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to independently assess the cross-reactivity and target engagement of this and other kinase-modulating compounds. As more quantitative data for **PROTAC FAK degrader 1** becomes available, a more comprehensive understanding of its off-target profile will further solidify its therapeutic potential.

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